Pomalidomide-PEG4-propargyl is a synthetic compound that integrates pomalidomide, a well-established immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily utilized in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group provides a reactive site for further chemical modifications, making it a valuable tool in drug development and research.
Pomalidomide-PEG4-propargyl is synthesized from pomalidomide, which is derived from thalidomide. Its synthesis typically involves several chemical reactions to introduce the PEG linker and propargyl group. It can be sourced from various chemical suppliers specializing in research chemicals and biopharmaceuticals.
Pomalidomide-PEG4-propargyl is classified as:
The synthesis of pomalidomide-PEG4-propargyl involves multiple steps:
The molecular structure of pomalidomide-PEG4-propargyl features:
The molecular formula of pomalidomide-PEG4-propargyl is with a molecular weight of approximately 540.6 Da . The presence of these components contributes to its unique properties in biochemical applications.
Pomalidomide-PEG4-propargyl can participate in various chemical reactions, including:
Pomalidomide-PEG4-propargyl operates through a mechanism that recruits the E3 ubiquitin ligase complex, specifically cereblon, to target proteins for ubiquitination. This process leads to the degradation of these proteins by the proteasome. The PEG linker improves the solubility and bioavailability of the compound, while the propargyl group facilitates further modifications that can enhance its therapeutic efficacy .
Relevant data regarding its physical and chemical properties are crucial for understanding its behavior in biological systems and during synthesis .
Pomalidomide-PEG4-propargyl has significant applications in various fields:
Pomalidomide-PEG4-propargyl’s core functionality derives from the pomalidomide moiety, a third-generation immunomodulatory drug (IMiD) that serves as a high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase. CRBN forms part of the CRL4CRBN (CUL4-RBX1-DDB1-CRBN) E3 ubiquitin ligase complex, which plays a pivotal role in targeted protein degradation via the ubiquitin-proteasome system [2] [6]. Structural analyses reveal that CRBN contains a tripartite domain architecture:
The CTD features a conserved zinc-binding site coordinated by cysteine residues (Cys325, Cys328, Cys393, Cys396) and a hydrophobic pocket that enantioselectively accommodates the glutarimide ring of pomalidomide. Key interactions include:
This binding mode (with Kd ≈ 157 nM for pomalidomide) induces a conformational change in CRBN, repurposing the ligase to recruit non-native substrates like Ikaros (IKZF1) and Aiolos (IKZF3) [2]. In PROTAC design, pomalidomide’s binding specificity ensures precise CRBN recruitment, positioning the PEG4-propargyl linker for optimal engagement with target proteins.
Table 1: Binding Affinities of IMiDs for CRBN [2]
IMiD | Dissociation Constant (Kd) | Key Binding Interactions |
---|---|---|
Thalidomide | ~250 nM | Glutarimide H-bonding; hydrophobic contacts |
Lenalidomide | ~178 nM | Enhanced phthalimide interactions |
Pomalidomide | ~157 nM | Optimized glutarimide/phthalimide contacts |
The PEG4 spacer in pomalidomide-PEG4-propargyl serves as a critical molecular tether that balances flexibility, length, and hydrophilicity to facilitate productive ternary complex formation. Comprising four repeating ethylene glycol units (‑(CH2CH2O)4‑), PEG4 linkers exhibit three key properties:
Comparative studies demonstrate that PEG4 outperforms shorter PEG variants (PEG2–PEG3) in degrader efficiency by:
Table 2: Physicochemical Properties of PEGn Linkers in PROTAC Design [3] [6] [9]
Linker Type | Length (Å) | Hydrophilicity (cLogP) | Degradation Efficiency* |
---|---|---|---|
PEG2 | ~10.2 | -0.8 | Low |
PEG3 | ~15.3 | -1.1 | Moderate |
PEG4 | ~20.4 | -1.6 | High |
PEG5 | ~25.5 | -2.0 | Variable |
*Relative degradation efficiency of PROTACs with identical warheads.
The terminal propargyl group (‑C≡C‑H) in pomalidomide-PEG4-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for PROTAC synthesis. This moiety reacts selectively with azide-functionalized target protein ligands to form 1,4-disubstituted 1,2,3-triazoles [5] [7]. Key advantages include:
The propargyl group’s alkynyl proton (≡C‑H) displays a characteristic 1H NMR shift (δ 2.2–2.5 ppm), facilitating reaction monitoring. Post-conjugation, the triazole linkage contributes to:
This bioorthogonal handle streamlines PROTAC synthesis, circumventing complex protection/deprotection steps required for carboxylic acid conjugation [5] [10].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6